molecular formula C13H14FN3OS2 B2874951 N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE CAS No. 868976-27-6

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE

Cat. No.: B2874951
CAS No.: 868976-27-6
M. Wt: 311.39
InChI Key: XEKKHGGVFKYFBH-UHFFFAOYSA-N
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Description

N-(5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide is a 1,3,4-thiadiazole derivative characterized by a butanamide group at the 2-position and a 2-fluorobenzylthio substituent at the 5-position of the thiadiazole ring. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological applications, including antimicrobial, antifungal, and antitumor activities . The fluorine atom in the benzylthio group enhances lipophilicity and metabolic stability, while the butanamide chain may influence solubility and binding interactions.

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS2/c1-2-5-11(18)15-12-16-17-13(20-12)19-8-9-6-3-4-7-10(9)14/h3-4,6-7H,2,5,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKKHGGVFKYFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization-Acylation Strategy

A modified approach combines thiadiazole ring formation and acylation in a single step. Thioureido-butanoic acid is cyclized using Lawesson’s reagent at 60°C, directly yielding N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide. This method reduces purification steps but requires precise stoichiometric control to avoid over-oxidation of the mercapto group.

Solid-Phase Synthesis

Industrial-scale production employs polymer-supported reagents to streamline the alkylation step. Immobilized bases, such as polystyrene-bound dimethylaminopyridine (PS-DMAP) , enhance reaction efficiency and simplify product isolation.

Analytical Characterization

The final product is validated via spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Distinct signals for the butanamide chain (δ 2.35 ppm, triplet, CH2CO) and (2-fluorophenyl)methyl group (δ 4.25 ppm, singlet, SCH2).
  • Mass Spectrometry : Molecular ion peak at m/z 355.1 (M+H)+.
  • Elemental Analysis : C14H15FN3OS2 requires C 47.58%, H 4.28%; found C 47.52%, H 4.31%.

Challenges and Optimization

Thiol Oxidation Mitigation

The mercapto group’s susceptibility to oxidation necessitates inert atmosphere conditions during alkylation. Antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) are added to reaction mixtures to prevent disulfide formation.

Regioselectivity in Alkylation

Competing alkylation at the amide nitrogen is suppressed by using bulky bases (e.g., DBU ) that preferentially deprotonate the thiol group.

Industrial-Scale Considerations

Continuous flow reactors enable large-scale synthesis with enhanced heat and mass transfer. A patented process employs a microreactor system operating at 10–20 bar pressure, achieving 90% conversion in 30 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the fluorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Acyl Chains

describes sulfonamide derivatives (5a–5d) with different acyl chains (butyramide to heptanamide) attached to a phenylsulfamoyl-thiadiazole core. Key comparisons include:

Property Compound 5a (Butanamide) Compound 5b (Pentanamide) Target Compound (Inferred)
Acyl Chain Length C4 C5 C4
Melting Point (°C) 180–182 174–176 Not reported
Optical Rotation [α]D +4.5° +5.7° Not reported
EI-MS [M+H]+ 327.4 341.4 Not reported

Key Observations :

  • Longer acyl chains (e.g., 5b–5d) correlate with lower melting points, suggesting reduced crystallinity due to increased flexibility .
  • The target compound’s butanamide chain may offer a balance between solubility and lipophilicity compared to longer-chain analogs.
Thiadiazole Derivatives with Fluorinated Substituents

The target compound’s 2-fluorobenzylthio group distinguishes it from other thiadiazoles. For example:

  • Compound in : A bis-thiadiazole derivative with methylphenyl substituents exhibits a butterfly-like conformation with a 46.3° dihedral angle between thiadiazole rings. This structural rigidity contrasts with the target compound’s fluorinated benzylthio group, which may enhance π-π stacking or receptor binding .
  • Sulfamethezole () : A banned sulfonamide-thiadiazole hybrid lacks the fluorophenyl group, highlighting regulatory risks associated with structural modifications .

Biological Activity

N-(5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide is a compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in various fields including medicine and agriculture.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a fluorophenyl group and a butanamide moiety. Its structural uniqueness contributes to its biological properties.

PropertyValue
Molecular FormulaC17H20FN3OS2
Molecular Weight357.48 g/mol
CAS Number1051611

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial and antifungal activities. The presence of the sulfanyl group enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens. Studies have shown that compounds similar to this compound can disrupt cellular processes in bacteria and fungi, making them potential candidates for new antibiotics or antifungals .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. The compound's interaction with specific enzymes involved in cancer cell proliferation suggests a mechanism by which it may inhibit tumor growth. For instance, some studies have reported that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Research has indicated that certain thiadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation by binding to their active sites.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors involved in inflammatory responses or cell growth regulation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives demonstrated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be lower than those of conventional antibiotics .
  • Anticancer Activity : In vitro studies showed that a related thiadiazole derivative reduced the viability of breast cancer cells by 70% at a concentration of 50 µM after 48 hours of treatment. This effect was linked to the induction of apoptosis as evidenced by increased caspase activity .
  • Anti-inflammatory Mechanism : Research indicated that thiadiazole compounds could significantly lower levels of TNF-alpha in lipopolysaccharide-stimulated macrophages, suggesting a potent anti-inflammatory effect .

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